PU-20F
Description
Properties
CAS No. |
422508-29-0 |
|---|---|
Molecular Formula |
C20H24FN5O4 |
Molecular Weight |
417.44 |
IUPAC Name |
2-Fluoro-9-((tetrahydrofuran-2-yl)methyl)-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine |
InChI |
InChI=1S/C20H24FN5O4/c1-27-13-7-11(8-14(28-2)17(13)29-3)9-15-23-16-18(22)24-20(21)25-19(16)26(15)10-12-5-4-6-30-12/h7-8,12H,4-6,9-10H2,1-3H3,(H2,22,24,25) |
InChI Key |
DCCFJBTUMBSRGR-UHFFFAOYSA-N |
SMILES |
NC1=C2N=C(CC3=CC(OC)=C(OC)C(OC)=C3)N(CC4OCCC4)C2=NC(F)=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PU-20F; PU 20F; PU20F; |
Origin of Product |
United States |
Discovery and Initial Characterization of Pu 20f As a Selective Hsp90 Inhibitor
Methodologies for Compound Library Screening and Identification
The identification of PU-20F as a selective Hsp90 inhibitor was part of a broader effort involving the screening of an in-house library of purine-scaffold compounds. nih.gov This library contained over 130 derivatives designed with a purine (B94841) core structure. nih.gov The primary methodology employed for screening was a fluorescence polarization assay. nih.gov This assay was utilized to assess the binding affinity of the compounds to Hsp90α and Grp94. nih.gov For a selection of derivatives, binding to Hsp90β and Trap-1 was also analyzed. nih.gov This systematic screening approach allowed for the evaluation of a relatively large number of compounds and the identification of those exhibiting differential binding profiles across the Hsp90 paralogs. nih.gov Through this process, compounds with selectivity for specific paralogs, including the Hsp90-selective compounds like this compound, were identified. nih.gov
Comparative Binding Affinity and Selectivity Profiling of this compound
Comparative binding studies were essential to characterize the selectivity profile of this compound relative to the different Hsp90 paralogs. These studies aimed to quantify the affinity of this compound for Hsp90α and Hsp90β, as well as to differentiate its binding from that of Grp94 and Trap-1.
Binding to Hsp90α and Hsp90β Paralogs
Research findings indicate that this compound demonstrates differential binding affinity towards the two cytosolic Hsp90 paralogs, Hsp90α and Hsp90β. Based on reported data, this compound exhibits an IC50 value of 8 µM for Hsp90α and 34 µM for Hsp90β. ijper.org This suggests a preference, albeit modest, for binding to Hsp90α over Hsp90β.
The binding affinities are summarized in the table below:
| Compound | Target | IC50 (µM) |
| This compound | Hsp90α | 8 |
| This compound | Hsp90β | 34 |
Structural variations within the ATP-binding pocket among the Hsp90 paralogs contribute to the observed differences in inhibitor binding and selectivity. dovepress.comrcsb.org An 8-residue sequence within the N-terminal binding pocket of Hsp90α and β, which differs from the corresponding sequence in Grp94 and Trap-1, has been shown to influence the stability of inhibitor-induced conformations, leading to higher selectivity for Hsp90α/β compared to Grp94 and Trap-1. dovepress.com
Differentiation from Grp94 and Trap-1 Selectivity Profiles
The screening process that identified this compound also revealed compounds with distinct selectivity profiles, particularly those selective for Grp94. nih.gov Unlike Grp94-selective inhibitors, which demonstrated a significantly higher preference (greater than 100-fold) for Grp94 over Hsp90α and Hsp90β, and a 10- to 100-fold preference over Trap-1, this compound was categorized as an Hsp90-selective compound. nih.gov This indicates that this compound's binding affinity for Grp94 and Trap-1 is considerably lower than its affinity for Hsp90α and Hsp90β, distinguishing its selectivity profile from inhibitors targeting the endoplasmic reticulum or mitochondrial Hsp90 paralogs. nih.gov The structural differences in the binding pockets of the paralogs, including a new allosteric pocket identified in Grp94, contribute to these distinct selectivity profiles. nih.govdovepress.com
Molecular Mechanisms Governing Pu 20f Interaction with Hsp90 Paralogs
Ligand-Protein Binding Site Analysis for PU-20F
Hsp90 proteins are characterized by an N-terminal domain (NTD) containing an ATP-binding site, a middle domain (MD) involved in client protein binding and ATPase modulation, and a C-terminal domain (CTD) responsible for dimerization and cochaperone interaction. ucl.ac.ukdovepress.comresearchgate.net Inhibitors typically target the NTD ATP-binding pocket, competing with ATP for binding and disrupting the chaperone cycle. nih.govfrontiersin.org
Targeting of the ATP-Binding Domain (N-terminal domain)
The primary mechanism by which many Hsp90 inhibitors, including purine-based compounds, exert their effect is by binding to the N-terminal domain (NTD) ATP-binding pocket. nih.govfrontiersin.orgembopress.org This domain features a conserved 'Bergerat fold' that accommodates ATP. nih.gov Binding of ATP to the NTD drives conformational changes in Hsp90, transitioning it from an open to a closed state, which is essential for its chaperone function and ATP hydrolysis. ijper.orgdovepress.comfrontiersin.orgfrontiersin.org Inhibitors like this compound compete with ATP for occupancy of this site, thereby preventing the conformational changes required for the chaperone cycle and leading to the inactivation of Hsp90. nih.govfrontiersin.org
Exploration of Allosteric Pocket Interactions
While the NTD ATP-binding site is a primary target, studies have revealed the existence of other potential binding sites, including allosteric pockets, that can influence Hsp90 function. For instance, some Grp94-selective compounds have been shown to insert into a distinct allosteric pocket in addition to or instead of the canonical ATP-binding site. nih.govresearchgate.net The C-terminal domain also contains a nucleotide-binding site that becomes accessible upon N-terminal ATP binding and can allosterically regulate NTD ATPase activity. researchgate.netnih.govucl.ac.uk The middle domain can also bind co-chaperones and interact with client proteins, and allosteric modulators targeting this domain have been explored. researchgate.netmdpi.com Based on available research, the primary interaction site for this compound appears to be the NTD ATP-binding pocket, consistent with other purine-scaffold inhibitors. Direct evidence of this compound binding to allosteric pockets was not found in the provided search results.
Structural Determinants of this compound Paralog Selectivity
Despite the high sequence conservation in the ATP-binding pockets of Hsp90 paralogs, structural variations and differences in conformational dynamics contribute to differential inhibitor binding and paralog selectivity. nih.govdovepress.com
Amino Acid Residue Interactions Influencing Binding Specificity
Specific amino acid residues within the binding pockets of Hsp90 paralogs contribute to the observed differences in ligand binding specificity. Although the amino acid sequences lining the ATP-binding site are similar among the paralogs, their conformation and orientation can differ substantially. nih.gov Structural and computational analyses have identified substantial differences in the position and orientation of amino acids that compose the NTDs of the four paralogs. nih.gov For example, helix 1 of the Grp94 NTD is a key element that allows for remodeling of the ATP binding pocket and exposure of a selective site (Site 2), influencing Grp94 selectivity for certain ligands. biorxiv.org While detailed, specific amino acid interactions for this compound were not explicitly detailed in the search results, studies on related purine (B94841) compounds highlight how specific ligand moieties interact with residues in different sites depending on the Hsp90 paralog and its conformational state. researchgate.netbiorxiv.org
Based on the provided search results, this compound has shown differential binding affinities towards Hsp90α and Hsp90β. ijper.org
| Compound | Hsp90α Binding (µM) | Hsp90β Binding (µM) |
| This compound | 8 | 34 |
| PU-29F | 5 | 25 |
| PU-11 | 18 | 90 |
Table 1: Binding Affinities of Purine-Scaffold Hsp90 Inhibitors for Hsp90α and Hsp90β. ijper.org
This data indicates that this compound exhibits a preference for Hsp90α over Hsp90β, albeit with modest selectivity compared to some other compounds mentioned. ijper.org This differential binding suggests that subtle variations in the Hsp90α and Hsp90β ATP-binding pockets or their conformational dynamics influence the affinity of this compound.
Impact of this compound on Hsp90 Chaperone Cycle Dynamics
The Hsp90 chaperone cycle is a dynamic process driven by ATP binding and hydrolysis, involving transitions between open and closed conformational states. ijper.orgfrontiersin.orgmdpi.com This cycle is essential for client protein folding and maturation and is regulated by various cochaperones. dovepress.comfrontiersin.orgbiorxiv.orgoncotarget.com
Inhibitors that bind to the NTD ATP-binding site, such as purine-based compounds, disrupt this cycle by preventing or altering the conformational changes necessary for ATP hydrolysis and subsequent client processing. nih.govfrontiersin.org By competing with ATP, this compound would be expected to trap Hsp90 in a nucleotide-free or ADP-bound-like state, inhibiting the transition to the closed, ATP-bound conformation required for efficient client folding and activation. ijper.orgfrontiersin.org This interruption leads to the destabilization and eventual degradation of Hsp90 client proteins via the proteasome pathway. frontiersin.org The binding of inhibitors to the NTD prevents the functionally relevant conformational changes and results in abortive client maturation. biorxiv.org The rate-limiting step in the Hsp90 cycle is the ability to adopt the closed conformation, and inhibitors can impact this process. frontiersin.org The specific impact of this compound on the kinetics and equilibrium of the Hsp90 chaperone cycle, including its influence on the association and dissociation of cochaperones and client proteins, would be a direct consequence of its binding to the NTD and the resulting inhibition of ATP-dependent conformational changes.
Cellular and Preclinical Investigations of Pu 20f S Biological Activity
Modulation of Hsp90 Client Protein Stability and Function in Cellular Models
Hsp90 is a molecular chaperone essential for the stability and function of a diverse range of client proteins, many of which are involved in cell growth, survival, and signaling. Inhibition of Hsp90 leads to the destabilization and degradation of these client proteins via the proteasome pathway. Investigations into PU-20F have examined its ability to modulate the stability and function of such client proteins within cellular models.
Regulation of HER2 Client Protein by Hsp90α and Hsp90β Inhibition
The human epidermal growth factor receptor 2 (HER2) is a well-established client protein of Hsp90. Overexpression or amplification of HER2 is implicated in the progression of various cancers, particularly a subset of breast cancers. Studies have investigated the effect of this compound on HER2 levels in cellular contexts. Treatment with Hsp90 inhibitors, including this compound, can lead to the degradation of HER2, thereby impacting cancer cell viability and proliferation. The activity of Hsp90 is mediated by its different paralogs, including the cytosolic Hsp90α and Hsp90β. Research indicates that this compound, along with other purine-scaffold compounds, can influence HER2 levels, suggesting an effect on Hsp90 chaperone function related to this client protein. guidetopharmacology.orgfishersci.cafishersci.cawikipedia.org Experiments involving siRNA-mediated knockdown of Grp94 or Hsp90α and Hsp90β have been used to understand the paralog-specific requirements for HER2 regulation. guidetopharmacology.orgfishersci.ca
Analysis of Downstream Signaling Pathway Perturbations
The destabilization and degradation of Hsp90 client proteins like HER2 can lead to significant perturbations in downstream signaling pathways that are dependent on these proteins for their activity. HER2, as a receptor tyrosine kinase, activates several pro-survival and proliferative pathways, including the PI3K/Akt and MAPK/ERK pathways. By reducing HER2 protein levels, this compound's inhibition of Hsp90 is expected to attenuate signaling through these pathways. While specific detailed analyses of all downstream pathways perturbed by this compound were not extensively detailed in the provided search results, the impact on HER2 strongly implies downstream consequences for cell signaling cascades regulated by HER2. guidetopharmacology.orgfishersci.cafishersci.ca
In Vitro Assays for Assessing Paralog-Specific Inhibition in Cellular Systems
Assessing the paralog specificity of Hsp90 inhibitors is crucial because the different Hsp90 paralogs (Hsp90α, Hsp90β, Grp94, and Trap-1) have distinct cellular localizations and roles. In vitro assays are employed to determine the binding affinity and selectivity of compounds like this compound for individual Hsp90 paralogs.
Fluorescence Polarization Assays
Fluorescence polarization (FP) assays are a common method used to measure the binding affinity of small molecules to proteins in vitro. This technique relies on the change in the polarization of fluorescent light emitted by a labeled ligand when it binds to a larger, slower-rotating molecule like a protein. In the context of Hsp90 inhibitor screening, fluorescently labeled Hsp90 ligands are used, and the displacement of the labeled ligand by an unlabeled competitor compound (such as this compound) is measured by a decrease in fluorescence polarization. guidetopharmacology.orgfishersci.cafishersci.ca This assay allows for the determination of the concentration at which a compound inhibits the binding of the fluorescent probe to the Hsp90 paralog by 50% (IC50 value).
Screening of purine-scaffold compounds, including this compound, has been performed using paralog-specific fluorescence polarization assays to assess binding to Hsp90α, Hsp90β, Grp94, and Trap-1. guidetopharmacology.orgfishersci.cafishersci.ca Reported data indicates that this compound exhibits inhibitory activity against both Hsp90α and Hsp90β. wikipedia.org
| Compound | Hsp90α IC50 (µM) | Hsp90β IC50 (µM) |
| This compound | 8 | 34 |
Table 1: Binding Affinity of this compound for Hsp90α and Hsp90β measured by Fluorescence Polarization Assay. wikipedia.org
Cellular Thermal Shift Assays (CeTSA)
The Cellular Thermal Shift Assay (CeTSA) is a method used to study target engagement of a compound with its protein target within a cellular environment. The principle behind CeTSA is that when a ligand binds to a protein, it often increases the protein's thermal stability. Cells are treated with the compound, heated to different temperatures, and then lysed. The amount of soluble protein remaining after heating is measured, typically by Western blot. A shift in the melting curve of the protein in the presence of the compound indicates target binding. While CeTSA is a valuable tool for confirming target engagement in a more physiologically relevant context compared to in vitro assays, specific data regarding the application of CeTSA for this compound was not found in the provided search results.
Investigation of Cellular Events Impacted by Selective Hsp90 Inhibition (e.g., proliferation, protein degradation pathways)
Selective inhibition of Hsp90 paralogs by compounds like this compound can impact various cellular events that are dependent on Hsp90 client proteins. A primary consequence of Hsp90 inhibition is the ubiquitin-proteasome-mediated degradation of its client proteins. This degradation pathway is crucial for reducing the levels of oncogenic client proteins, such as HER2. wikipedia.org
The impact on Hsp90 client proteins, particularly those involved in cell cycle regulation and growth signaling, directly affects cell proliferation. Hsp90 inhibitors, including those with purine (B94841) scaffolds like this compound, have been shown to inhibit cell growth in various cancer cell lines. guidetopharmacology.orgfishersci.cawikipedia.org The reduction in the stability and function of client proteins essential for proliferation contributes to this observed effect. While the provided information highlights the impact on HER2 degradation and mentions growth inhibition by Hsp90 inhibitors generally, detailed data specifically on this compound's effect on proliferation and the intricacies of protein degradation pathways beyond the general mechanism were not extensively available in the immediate search results.
Advanced Methodologies and Computational Approaches in Pu 20f Research
Computational Docking and Scoring Methodologies to Predict Ligand-Protein Interactions
Computational docking and scoring methodologies are fundamental in predicting how small molecules, such as purine-scaffold inhibitors, bind to target proteins like Hsp90. These methods aim to determine the preferred orientation (pose) of a ligand within a protein's binding site and estimate the strength of the interaction (scoring). For Hsp90 inhibitors, docking studies often focus on the N-terminal ATP-binding pocket, where purine-based compounds are known to compete with ATP for binding nih.govguidetopharmacology.orgprobes-drugs.orgnih.govuni.lunih.govingentaconnect.comchemicalbook.com.
Computational modeling, specifically molecular docking, has proven valuable for exploring and understanding the binding between Hsp90 and its inhibitors nih.govnih.gov. This approach allows researchers to analyze the crucial interactions within the Hsp90 binding site, such as hydrogen bonds and hydrophobic interactions, which are essential for the affinity and selectivity of the inhibitors nih.govguidetopharmacology.orgprobes-drugs.orguni.lujax.org. For instance, the purine (B94841) ring system of inhibitors can form multiple hydrogen bonds and hydrophobic interactions with residues in the ATP-binding pocket, contributing to high affinity nih.gov. Co-crystal structures of purine inhibitors bound to Hsp90 have provided insights into these interactions, showing how the purine ring binds similarly to ADP and forms a network of hydrogen bonds with specific residues guidetopharmacology.orgprobes-drugs.org.
Dynamic docking methods, which incorporate molecular dynamics, can exhaustively search the configurational space of an inhibitor binding to Hsp90, predicting native binding sites and observing conformational changes in the protein upon binding idrblab.net.
Molecular Dynamics Simulations for Characterizing Binding Dynamics and Conformational Changes
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of protein-ligand complexes, providing insights into binding dynamics, conformational changes in Hsp90 upon inhibitor binding, and the stability of the interaction. These simulations can reveal how inhibitors affect the flexibility and movement of different domains within Hsp90, which is crucial for its chaperone function nih.govnih.govrsc.orgresearchgate.netnih.govcaymanchem.comnih.gov.
MD simulations have been used to better understand the interactions occurring in Hsp90 complexes with various ligands, including ATP and inhibitors caymanchem.com. Analysis of MD simulations can identify persistent interactions, such as hydrogen bonds, between the inhibitor and key residues in the binding site over time nih.gov. Furthermore, MD studies can shed light on ligand-induced conformational changes in Hsp90, such as alterations in the α-helix 4 region in the N-terminal domain, which can contribute to selective inhibition uni.lu. The combined effects of solvation and ligand binding can shift the equilibrium of flexible regions in Hsp90, like the lid region, from one conformation to another idrblab.net. MD simulations, sometimes combined with network analysis, can also help to understand allosteric communication within the Hsp90 dimer and how events at the ATP hydrolysis site are coupled to distant client binding sites researchgate.netnih.gov.
Integration of High-Throughput Screening with In Silico Analysis
The integration of high-throughput screening (HTS) with in silico analysis is a powerful strategy in modern drug discovery for identifying and optimizing potential drug candidates, including Hsp90 inhibitors americanelements.com. HTS allows for the rapid screening of large libraries of compounds to identify "hits" that exhibit desired activity against a target researchgate.nettocris.com. In silico methods, such as virtual screening based on docking and QSAR models, can complement HTS by prioritizing compounds for experimental testing, filtering large databases, and providing insights into the potential binding modes and properties of molecules jax.orgamericanelements.comuni.lu.
This integrated approach has been utilized in the discovery of Hsp90 inhibitors, including purine-scaffold compounds guidetopharmacology.orgdntb.gov.ua. For example, library screening of purine-scaffold compounds using assays like fluorescence polarization can identify hits with affinity for Hsp90 paralogs dntb.gov.ua. Subsequent structural and computational analysis helps to understand the basis for observed selectivity dntb.gov.ua. In silico methods can be used to rank compounds from databases based on their predicted binding affinity to Hsp90, and these predictions can be combined with experimental screening to identify promising leads jax.orgfrontiersin.org.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Purine-Scaffold Inhibitors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity. For purine-scaffold Hsp90 inhibitors, QSAR studies aim to identify the key molecular features that influence their inhibitory potency and use this information to design more active analogs nih.govjax.orgneobioscience.com.
QSAR studies have been carried out on series of purine derivatives with Hsp90 inhibitory activities to discover the critical physicochemical and structural factors for their anticancer action neobioscience.com. These studies can generate models that show good correlation with experimental activity, helping to explain the variance in activity among different purine analogs neobioscience.com. By analyzing the QSAR models, researchers can gain insights into how modifications to the purine scaffold and its substituents affect binding affinity and cellular potency guidetopharmacology.org. This information guides medicinal chemistry efforts to optimize the structure of lead compounds for improved efficacy guidetopharmacology.org. Auto QSAR models have also been used in conjunction with docking to predict inhibitors with specific scaffolds nih.gov.
Network Analysis to Elucidate Broader Cellular Impacts of Hsp90 Modulation
Network analysis is a computational approach used to study complex biological systems by representing them as networks of interacting molecules, such as proteins. In the context of Hsp90 research, network analysis can help to understand how Hsp90 and its modulation by inhibitors impact broader cellular pathways and protein-protein interaction networks nih.govresearchgate.netfrontiersin.org.
Hsp90 is involved in regulating the function of numerous client proteins, many of which are key players in various cellular signaling pathways guidetopharmacology.org. Inhibition of Hsp90 can lead to the degradation of these client proteins, thereby affecting multiple downstream processes guidetopharmacology.orgnih.gov. Network analysis can be used to map the interactions between Hsp90, its co-chaperones, and its client proteins, providing a systems-level view of the chaperone machinery nih.govresearchgate.net. Studies have used network analysis to shed light on allosteric interaction networks and communication pathways within Hsp90 researchgate.net. Furthermore, network analysis can help to elucidate how Hsp90 inhibition disrupts specific protein-protein interactions, such as the interaction between Hsp90 and CDC37, which is crucial for the maturation of many kinase client proteins nih.govnih.gov. Analyzing these networks can reveal the broader cellular consequences of targeting Hsp90 with purine-scaffold inhibitors and help to understand their therapeutic effects and potential off-target impacts frontiersin.org.
Compound Information
| Compound Name | PubChem CID |
| PU-20F | Not available |
| PU-H71 | 9549213 |
| PU-WS13 | 71660551 |
| PU3 | 448965 |
| BIIB021 | 16736529 |
Data Table: Binding Affinity of this compound for Hsp90 Paralogs
| Hsp90 Paralogs | Binding Affinity (µM) |
| Hsp90α | 8 |
| Hsp90β | 34 |
Future Research Directions and Translational Implications of Pu 20f As a Research Tool
Design and Synthesis of Next-Generation Selective Hsp90 Modulators
PU-20F's structure and its observed differential binding to Hsp90α and Hsp90β serve as a valuable starting point for the rational design and synthesis of next-generation Hsp90 modulators with enhanced paralog selectivity and potency nih.gov. Future research can leverage structure-activity relationship (SAR) studies based on the purine (B94841) scaffold of this compound to identify key molecular features that govern binding affinity and selectivity towards specific Hsp90 paralogs researchgate.netnih.gov.
Techniques such as molecular docking and dynamics simulations can provide insights into the interactions between this compound and the ATP-binding pockets of different Hsp90 isoforms, highlighting structural differences that contribute to selectivity researchgate.netmdpi.com. This information can guide the modification of the purine core or appended chemical groups to optimize binding to a desired paralog while minimizing off-target interactions nih.govresearchgate.net. The goal is to develop chemical probes and potential therapeutic leads with improved specificity, potentially reducing unwanted side effects associated with pan-Hsp90 inhibition ijper.org.
Furthermore, exploring diverse chemical scaffolds beyond the purine base, while incorporating structural motifs informed by this compound's interaction profile, could lead to the discovery of novel classes of selective Hsp90 modulators nih.gov. High-throughput screening of compound libraries, coupled with paralog-specific binding assays, will be crucial in identifying such novel chemotypes nih.gov.
Elucidation of Unexplored Hsp90 Paralog-Specific Functions Using this compound as a Chemical Probe
The availability of this compound as a tool with differential Hsp90α and Hsp90β affinity allows for the more precise dissection of the distinct cellular roles played by these two cytosolic paralogs nih.govresearchgate.net. While Hsp90α and Hsp90β share high sequence homology, evidence suggests they have some non-redundant functions and client protein preferences nih.govresearchgate.net.
Future research can utilize this compound in cellular and in vivo models to selectively modulate Hsp90α and Hsp90β activity and investigate the downstream effects on their respective client protein profiles and associated cellular pathways nih.gov. Proteomic approaches, such as mass spectrometry-based client protein identification in the presence of this compound, can help to map the specific clientele of Hsp90α and Hsp90β alzforum.org.
Studies can focus on identifying biological processes that are preferentially regulated by one paralog over the other. For example, investigating the impact of this compound on the stability and function of known Hsp90 client proteins involved in cell cycle control, signal transduction, or protein degradation can reveal paralog-specific dependencies mdpi.comfrontiersin.org. This can provide valuable insights into why certain diseases or cellular states might be more reliant on a particular Hsp90 isoform nih.govresearchgate.net.
Investigation of Crosstalk with Other Chaperone Systems and Cellular Pathways
Hsp90 does not function in isolation but interacts extensively with other chaperone systems, such as Hsp70, and is integrated into complex cellular signaling networks escholarship.orgnih.govfrontiersin.org. This compound can serve as a tool to investigate the crosstalk between Hsp90 paralogs and other chaperone families or key cellular pathways frontiersin.orgescholarship.org.
Modulating Hsp90α and Hsp90β activity using this compound can help to understand how inhibiting specific paralogs affects the function and regulation of other chaperones escholarship.orgnih.gov. For instance, researchers can explore whether selective Hsp90 inhibition by this compound triggers compensatory mechanisms involving other heat shock proteins or protein degradation pathways .
Furthermore, this compound can be used to probe the interplay between Hsp90 paralogs and signaling cascades critical for cellular survival, proliferation, and stress response, such as the PI3K/Akt, MAPK, and JAK/STAT pathways, many components of which are Hsp90 clients mdpi.comfrontiersin.org. Understanding how selective Hsp90 inhibition impacts these pathways can shed light on the intricate regulatory networks within the cell and identify potential vulnerabilities in disease states mdpi.comfrontiersin.org.
Exploration of Novel Biological Applications Beyond Current Research Focus
While Hsp90 research has heavily focused on cancer and neurodegenerative diseases, the fundamental role of Hsp90 in protein homeostasis suggests potential implications in a broader range of biological contexts ijper.orgalzforum.org. This compound, as a tool for selective Hsp90 paralog modulation, can facilitate the exploration of novel biological applications beyond the currently established areas nih.gov.
This could include investigating the role of specific Hsp90 paralogs in infectious diseases, inflammatory conditions, or rare protein-misfolding disorders ijper.orgbiorxiv.org. For example, researchers could use this compound to study the dependence of viral proteins or host factors involved in infection on specific Hsp90 isoforms biorxiv.org. Similarly, its effects on immune cell function or the resolution of inflammation could be explored ijper.org.
Furthermore, this compound could be employed in studies investigating the basic cellular processes where Hsp90 paralogs might have unappreciated roles, such as protein trafficking, organelle function, or cytoskeletal dynamics nih.govmdpi.commdpi.com. Its use as a chemical probe in diverse cell types and model organisms can uncover novel functions of Hsp90 paralogs and expand our understanding of their biological significance nih.govresearchgate.net.
Q & A
Basic Research Question
- Cross-validate spectra : Compare NMR (¹H/¹³C), IR, and HRMS data with computational predictions (e.g., DFT simulations) .
- Purity thresholds : Re-crystallize samples until spectral noise (e.g., baseline fluctuations) is minimized (<5% impurity) .
- Document artifacts : Note solvent peaks or moisture content in supplementary files .
What computational tools are suitable for modeling this compound’s structure-activity relationships (SAR)?
Advanced Research Question
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against known targets .
- QSAR modeling : Apply Random Forest or SVM algorithms with descriptors like logP, polar surface area, and H-bond donors .
- Validation : Cross-check predictions with experimental IC50 data and report R² values for model accuracy .
How can researchers ensure ethical and statistically sound animal studies for this compound?
Advanced Research Question
- Sample size calculation : Use power analysis (α=0.05, β=0.2) to determine minimum group sizes .
- Blinding protocols : Randomize treatment assignments and ensure histopathology assessments are blinded .
- Compliance : Adhere to ARRIVE guidelines for reporting in vivo experiments .
What are the best practices for synthesizing this compound derivatives with modified pharmacophores?
Basic Research Question
- Scaffold diversification : Introduce substituents at non-critical positions (e.g., para-substitution on aromatic rings) .
- Parallel synthesis : Use combinatorial libraries to screen 10–50 analogs, reporting yields and purity for each .
- SAR documentation : Tabulate substituent effects on potency, solubility, and logD .
How should conflicting data on this compound’s toxicity profiles be reconciled?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
